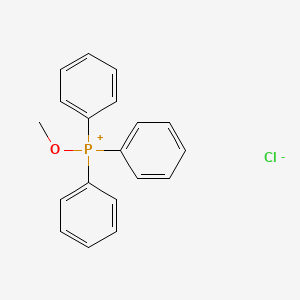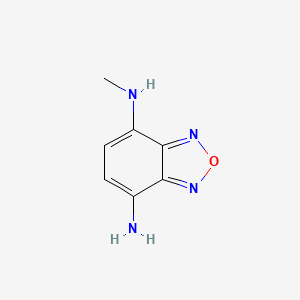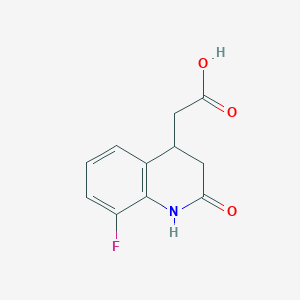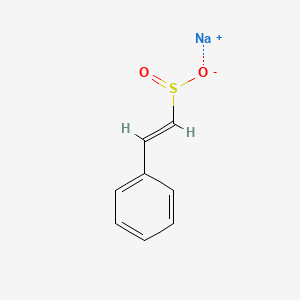
Methoxytriphenylphosphonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methoxytriphenylphosphoniumchloride can be synthesized through the reaction of triphenylphosphine with chloromethyl methyl ether in the presence of a solvent such as anhydrous acetone. The reaction is typically carried out under nitrogen shielding to prevent oxidation. The temperature is gradually increased to around 37°C, and the reaction is maintained for several hours .
Industrial Production Methods
In industrial settings, the synthesis of methoxytriphenylphosphoniumchloride follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through filtration, washing with anhydrous ether, and drying .
Análisis De Reacciones Químicas
Types of Reactions
Methoxytriphenylphosphoniumchloride primarily undergoes the Wittig reaction, where it reacts with aldehydes and ketones to form substituted alkenes. This reaction is facilitated by the presence of strong bases such as potassium tert-butoxide .
Common Reagents and Conditions
Reagents: Aldehydes, ketones, potassium tert-butoxide
Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen), moderate temperatures (around 37°C)
Major Products
The major products of the Wittig reaction involving methoxytriphenylphosphoniumchloride are substituted alkenes. These alkenes can be further hydrolyzed to form homologous aldehydes .
Aplicaciones Científicas De Investigación
Methoxytriphenylphosphoniumchloride has a wide range of applications in scientific research:
Mecanismo De Acción
Methoxytriphenylphosphoniumchloride exerts its effects through the Wittig reaction mechanism. The compound forms a phosphonium ylide intermediate, which reacts with carbonyl compounds (aldehydes or ketones) to form alkenes. This reaction proceeds through a four-membered ring transition state, leading to the formation of the desired alkene product .
Comparación Con Compuestos Similares
Similar Compounds
- Methyltriphenylphosphonium bromide
- Methyltriphenylphosphonium chloride
- Methyltriphenylphosphonium iodide
- Chloromethyltriphenylphosphonium chloride
- Bromomethyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
Uniqueness
Methoxytriphenylphosphoniumchloride is unique due to its methoxymethyl group, which provides specific reactivity in the Wittig reaction. This allows for the formation of substituted alkenes with high selectivity and yield. Compared to other similar compounds, methoxytriphenylphosphoniumchloride offers distinct advantages in terms of reaction conditions and product specificity .
Propiedades
Fórmula molecular |
C19H18ClOP |
|---|---|
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
methoxy(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C19H18OP.ClH/c1-20-21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 |
Clave InChI |
CUUYGSBOZFZTQY-UHFFFAOYSA-M |
SMILES canónico |
CO[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)




![Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)

![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)


